molecular formula C18H19N5O3 B2888672 N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-15-3

N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No. B2888672
M. Wt: 353.382
InChI Key: DBRPLXICKVKMBF-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as MTPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTPP is a tetrazole derivative and has been found to exhibit various biological activities, such as anti-inflammatory, anti-tumor, and anti-diabetic effects.

Scientific Research Applications

Antisecretory Activity

Compounds with a structure similar to N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide have been shown to exhibit gastric acid antisecretory activity. For instance, a study by Ueda et al. (1991) found that N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, which share pharmacophoric features with the compound , demonstrated potent activity against histamine-induced gastric acid secretion in rats (Ueda et al., 1991).

Photodynamic Therapy for Cancer

A derivative of the compound, specifically a zinc phthalocyanine substituted with benzenesulfonamide groups containing a Schiff base, has been proposed for use in photodynamic therapy for cancer treatment. This derivative exhibits good fluorescence properties and a high singlet oxygen quantum yield, crucial for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant and Anticancer Activities

Compounds structurally related to N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide have been synthesized and tested for their antioxidant and anticancer activities. Some derivatives showed antioxidant activity significantly higher than ascorbic acid and demonstrated cytotoxic effects against specific cancer cell lines (Tumosienė et al., 2020).

Antibacterial and Antifungal Agents

Several derivatives of this compound have been synthesized and found to have significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Fluconazole. This indicates potential applications in treating bacterial and fungal infections (Zala, Dave, & Undavia, 2015).

properties

IUPAC Name

N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-25-14-8-6-12(7-9-14)10-16(17-20-22-23-21-17)18(24)19-13-4-3-5-15(11-13)26-2/h3-9,11,16H,10H2,1-2H3,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRPLXICKVKMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

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